![molecular formula C15H12Cl2N2O3 B5822323 N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)
N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide
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Overview
Description
N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DCB-O-4, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCB-O-4 is a member of the class of compounds known as carboximidamides, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the growth of tumor cells, and inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its potential to be used as a tool compound in various scientific research applications. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for use in drug discovery and development. However, one of the limitations of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide and its potential applications in various fields, including drug discovery and development. Finally, there is a need for more research on the safety and toxicity of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide, particularly in vivo studies to assess its potential for use as a therapeutic agent.
Synthesis Methods
The synthesis of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide involves the reaction of 4-methoxybenzenecarboximidamide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide as a white solid.
Scientific Research Applications
N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. These properties make it a promising candidate for use in various scientific research applications.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-21-11-5-2-9(3-6-11)14(18)19-22-15(20)12-8-10(16)4-7-13(12)17/h2-8H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRSBJVVIJDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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